1,2,3,4-Tetrahydro-2-propyl-5-isoquinolinamine
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Overview
Description
1,2,3,4-Tetrahydro-2-propyl-5-isoquinolinamine is a heterocyclic compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by the presence of an amino group at the 5th position and a propyl group at the 2nd position on the tetrahydroisoquinoline ring. It is a colorless solid that is soluble in water and various organic solvents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-Tetrahydro-2-propyl-5-isoquinolinamine can be achieved through several methods. One common method involves the reaction of piperidine with thionyl chloride to form piperidine chlorosulfinate, which is then reacted with ammonia to yield the desired product . Another approach is the Bischler-Napieralski reaction, which involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The choice of method depends on factors such as yield, cost, and scalability. Multicomponent reactions (MCRs) are also employed in industrial settings to improve atom economy, selectivity, and yield .
Chemical Reactions Analysis
Types of Reactions
1,2,3,4-Tetrahydro-2-propyl-5-isoquinolinamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and tert-butyl hydroperoxide (TBHP).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions include various quinoline derivatives, reduced tetrahydroisoquinoline derivatives, and substituted isoquinoline compounds .
Scientific Research Applications
1,2,3,4-Tetrahydro-2-propyl-5-isoquinolinamine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,2,3,4-Tetrahydro-2-propyl-5-isoquinolinamine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit phenylethanolamine N-methyltransferase (PNMT), an enzyme involved in the biosynthesis of catecholamines . This inhibition can lead to reduced levels of certain neurotransmitters, thereby exerting its effects on the nervous system.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A parent compound with similar structural features but lacking the amino and propyl groups.
5-Amino-1,2,3,4-tetrahydroisoquinoline: Similar to the target compound but without the propyl group.
1,2,3,4-Tetrahydro-2-isoquinoline: Another derivative with different substituents on the isoquinoline ring.
Uniqueness
1,2,3,4-Tetrahydro-2-propyl-5-isoquinolinamine is unique due to the presence of both the amino and propyl groups, which confer distinct chemical and biological properties. These substituents can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications .
Properties
CAS No. |
223700-12-7 |
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Molecular Formula |
C12H18N2 |
Molecular Weight |
190.28 g/mol |
IUPAC Name |
2-propyl-3,4-dihydro-1H-isoquinolin-5-amine |
InChI |
InChI=1S/C12H18N2/c1-2-7-14-8-6-11-10(9-14)4-3-5-12(11)13/h3-5H,2,6-9,13H2,1H3 |
InChI Key |
SUWFFJJQLMPVLL-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1CCC2=C(C1)C=CC=C2N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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